Technical Guide: Synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
Technical Guide: Synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
The following technical guide details the synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., MAPK, BRAF) and anti-inflammatory agents.
Executive Summary
The target molecule, 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , represents a "privileged structure" in drug discovery. The 1-(pyridin-2-yl)pyrazole core serves as a rigid hinge-binder in ATP-competitive kinase inhibitors, while the C4-sulfonamide provides a vector for hydrogen bonding interactions or further derivatization.
This guide presents a scalable, two-step convergent synthesis starting from commercially available 1H-pyrazole-4-sulfonamide and 2-chloro-5-nitropyridine . The route prioritizes regioselectivity and operational simplicity, avoiding the use of unstable hydrazine intermediates where possible.
Key Reaction Parameters
| Parameter | Step 1: Coupling (SNAr) | Step 2: Reduction |
| Reaction Type | Nucleophilic Aromatic Substitution | Catalytic Hydrogenation |
| Primary Reagents | K₂CO₃ (Base), DMF (Solvent) | 10% Pd/C, H₂ (1 atm) |
| Key Challenge | Regioselectivity (N1 vs. Sulfonamide-N) | Chemoselectivity (Nitro vs. Heterocycle) |
| Typical Yield | 75–85% | 90–95% |
Retrosynthetic Analysis
The most robust disconnection utilizes the nucleophilicity of the pyrazole nitrogen (N1) to displace a halide on an activated pyridine ring.
Caption: Retrosynthetic logic disconnecting the target into two stable, commercially available building blocks.
Experimental Protocols
Step 1: Synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-sulfonamide
This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The pyrazole N1 is sufficiently nucleophilic to displace the chloride on the pyridine, which is activated by the para-nitro group.
Mechanism & Causality: The reaction proceeds via a Meisenheimer complex. The base (K₂CO₃) deprotonates the pyrazole (pKa ~14). While the sulfonamide protons are more acidic (pKa ~10), the resulting sulfonamide anion is delocalized and sterically hindered, making it a poor nucleophile compared to the pyrazole ring nitrogen. This kinetic difference drives the desired N1-regioselectivity.
Protocol:
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Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-pyrazole-4-sulfonamide (10.0 g, 68.0 mmol) and 2-chloro-5-nitropyridine (11.8 g, 74.8 mmol, 1.1 equiv).
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Solvent: Add anhydrous DMF (100 mL). Note: DMF is preferred over DMSO to simplify workup, as it can be removed by aqueous washing or evaporation.
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Base: Add anhydrous K₂CO₃ (18.8 g, 136 mmol, 2.0 equiv).
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Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting pyrazole should be consumed.[2][3]
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[2]
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Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid and wash with copious amounts of water (to remove DMF and inorganic salts) followed by cold ethanol (20 mL).
-
-
Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/DMF or Acetonitrile.
-
Expected Appearance: Yellow to pale orange solid.
-
Target Mass: ~15–16 g (Yield: ~80%).[4]
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Step 2: Reduction to 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
The nitro group is reduced to the primary amine. Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification.
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro intermediate from Step 1 (10.0 g, 37.1 mmol) in Methanol/THF (1:1 mixture, 150 mL). Note: THF helps solubilize the sulfonamide intermediate.
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Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Reaction: Purge the vessel with Hydrogen gas (3 cycles). Pressurize to 30–40 psi (2–3 bar) and shake/stir at room temperature for 4–12 hours.
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Monitoring: Monitor by LC-MS. The disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 mass shift, or observation of aniline absorption) indicates completion.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.[3]
-
-
Purification: The crude product is often pure enough (>95%). For pharmaceutical grade, recrystallize from Isopropanol or Ethanol/Water .
-
Expected Appearance: Off-white to beige solid.
-
Yield: ~8.0 g (90%).[5]
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Mechanistic Pathway
The following diagram illustrates the SNAr mechanism and the subsequent reduction.
Caption: Mechanistic flow from nucleophilic attack to final reduction.
Troubleshooting & Quality Control
Regioselectivity Issues
If N-alkylation of the sulfonamide (formation of N-substituted sulfonamide) is observed:
-
Cause: Reaction temperature too high or base too strong (e.g., NaH).
-
Solution: Switch to a weaker base like Cs₂CO₃ or K₂CO₃ and maintain temperature <100°C. The pyrazole N1 is inherently more nucleophilic than the sulfonamide nitrogen in neutral/mildly basic conditions.
Solubility
The nitro intermediate can be poorly soluble.
-
Solution: Use a co-solvent system (THF/MeOH) for the hydrogenation step. If precipitation occurs during hydrogenation, warm the solution slightly (40°C) to ensure complete reduction.
Analytical Characterization (Expected Data)[1]
-
1H NMR (DMSO-d6):
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Pyridine Ring:[4][6] δ ~8.5 (d, 1H, H-6), ~7.8 (dd, 1H, H-4), ~7.5 (d, 1H, H-3). (Shifts will move upfield upon reduction of NO2 to NH2).
-
Pyrazole Ring:[2][4][5][7][8][9][10][11][12][13] Two singlets or doublets around δ 8.0–9.0 ppm (H-3 and H-5).
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Amine/Sulfonamide:[1][8][14] Broad singlets exchangeable with D₂O. Sulfonamide NH₂ ~7.3 ppm; Amine NH₂ ~5.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Nitro Intermediate: [M+H]+ = 270.0
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Final Amine: [M+H]+ = 240.1
-
References
-
General Synthesis of Pyrazole Sulfonamides
- Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
- Source: NIH / PubMed Central.
-
URL:[Link]
-
SnAr Reactivity of 2-Chloropyridines
- Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Source: PubMed.
-
URL:[Link]
-
Regioselectivity in Pyrazole Arylation
-
Related Kinase Inhibitor Synthesis (NOX2/MAPK)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
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- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | MDPI [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20150353593A1 - Novel Process for the Preparation of (1-pyrazole-4-yl)-N-methylcarboxamide - Google Patents [patents.google.com]
- 13. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
